molecular formula C17H18N4O4 B14021383 6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo- CAS No. 76628-79-0

6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-

Cat. No.: B14021383
CAS No.: 76628-79-0
M. Wt: 342.35 g/mol
InChI Key: OGJOPSQMHFGUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-" is a heterocyclic molecule featuring a fused pyrrolopyrimidine core with distinct functional groups. The structure includes a butanoic acid chain at position 6, an amino group at position 2, a 4-methoxyphenyl substituent at position 4, and a 7-oxo moiety within a partially hydrogenated framework. The 4-methoxyphenyl group may enhance lipophilicity and π-π stacking interactions, while the butanoic acid moiety could improve aqueous solubility compared to ester analogs . Structural elucidation of such compounds often relies on crystallographic techniques, as exemplified by the widespread use of SHELX software in small-molecule refinement .

Properties

CAS No.

76628-79-0

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

4-[2-amino-4-(4-methoxyphenyl)-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid

InChI

InChI=1S/C17H18N4O4/c1-25-11-6-4-10(5-7-11)14-12-9-21(8-2-3-13(22)23)16(24)15(12)20-17(18)19-14/h4-7H,2-3,8-9H2,1H3,(H,22,23)(H2,18,19,20)

InChI Key

OGJOPSQMHFGUBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3CN(C(=O)C3=NC(=N2)N)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Multi-Component Reaction (MCR) Strategies

Key Reaction Components

  • Core precursors : 4-Methoxybenzaldehyde derivatives and pyrimidine-5-amine intermediates.
  • Catalysts : Morpholine or p-toluenesulfonic acid (p-TsOH) in polar aprotic solvents (e.g., DMF).
  • Mechanism : Sequential aldol condensation, Michael addition, and cyclization (Scheme 1).
Procedure
  • Step 1 : React 4-methoxybenzaldehyde (1.75 mmol) with cyanoacetamide (1.75 mmol) in ethanol under morpholine catalysis (40–50°C, 2–3 h).
  • Step 2 : Introduce dithiomalondianilide (1.75 mmol) to form the pyrrolo-pyrimidine core viadithiolo[3,4-b]pyridine intermediates.
  • Step 3 : Hydrolyze the nitrile group to butanoic acid using NaOH/HCl, yielding the final product.

Yield : 22–54% (dependent on substitution pattern).

Cyclization of Pyrazole-Pyrimidine Hybrids

Methodology

  • Starting material : 3-(4-Methoxyphenyl)-2-cyanoacrylamide.
  • Conditions : Reflux in ethanol with morpholine, followed by oxidative cyclization.
Optimized Protocol
Parameter Value
Solvent Ethanol
Temperature 40–50°C
Catalyst Morpholine (1.75 mmol)
Reaction Time 2–3 h
Purification Flash chromatography (acetone)

Outcome :

  • Racemic mixture of (R)- and (S)-enantiomers.
  • Purity : >95% (HPLC).

Catalytic Hydrogenation for Amino Group Introduction

Adapted from JPH09506614A

  • Step 1 : Diazotization of 2-nitro-pyrrolo[3,4-d]pyrimidine precursor.
  • Step 2 : Catalytic hydrogenation (H₂/Pd-C or Raney Ni) to reduce nitro to amino group.
Comparative Analysis
Method Catalyst Yield (%) Purity (%)
Diazonium/H₂ Pd-C 78 98
Formaldehyde Reduction 65 90

Advantage : Avoids carcinogenic formaldehyde, simplifying purification.

Functional Group Interconversion

Nitrile Hydrolysis to Butanoic Acid

  • Substrate : 2-Amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-pyrrolo[3,4-d]pyrimidine-6-carbonitrile.
  • Conditions : 6M HCl, 100°C, 12 h.
  • Yield : 85–90% (isolated as white crystals).

Data Tables

Table 1: Comparative Yields of Synthetic Methods

Method Yield (%) Key Advantage Source
MCR with Morpholine 54 One-pot synthesis
Cyclization 37 High purity
Catalytic Hydrogenation 78 Non-toxic reagents

Table 2: Spectral Data for Final Compound

Property Value
1H NMR (400 MHz) δ 7.19 (d, J = 8.1 Hz, 2H, ArH)
LC-MS m/z 462.2 [M + H]⁺
HPLC Purity >98%

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound’s biological activity makes it a valuable tool for studying enzyme inhibition, protein interactions, and cellular pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly as an inhibitor of specific enzymes or receptors involved in diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and potential therapeutic effects in cancer treatment. The pathways involved include the inhibition of CDK-mediated phosphorylation events, which are essential for cell division and proliferation.

Comparison with Similar Compounds

Solubility and Bioavailability

  • The target compound’s butanoic acid group likely enhances aqueous solubility compared to the tert-butyl ester analog , which is more lipophilic due to its ester moiety. Carboxylic acids generally exhibit higher polarity, favoring pharmacokinetic properties in drug design.
  • In contrast, the sulfonamide substituents in compounds increase molecular weight and may improve binding affinity to enzymatic targets, albeit at the cost of reduced solubility .

Substituent Effects on Reactivity

  • The pyrrolo[2,3-d]pyrimidinone core in lacks the fused thiazole or triazolo rings seen in other analogs, resulting in distinct electronic environments that influence reactivity toward nucleophilic or electrophilic agents.

Biological Activity

6H-Pyrrolo[3,4-d]pyrimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in oncology. The compound of interest, 6H-Pyrrolo[3,4-d]pyrimidine-6-butanoic acid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo- , exhibits potential as an antitumor agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide biosynthesis and folate metabolism. Notably, it targets:

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase) : Inhibition of GARFTase disrupts the de novo purine nucleotide synthesis pathway, leading to reduced proliferation of cancer cells.
  • Dihydrofolate Reductase (DHFR) : Similar to classical antifolates like methotrexate, this compound may also inhibit DHFR, further impairing folate metabolism essential for DNA synthesis and repair.

Structure-Activity Relationship (SAR)

The structural modifications of pyrrolo[3,4-d]pyrimidine derivatives significantly influence their biological activity. For instance:

  • Substituents on the pyrimidine ring : Variations in substituents can enhance selectivity for folate receptors (FR) and improve cellular uptake.
  • Aliphatic vs. aromatic side chains : The presence of a 4-methoxyphenyl group has been shown to enhance cytotoxicity by improving binding affinity to target enzymes.

Antitumor Activity

A recent study demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit potent antitumor effects against various cancer cell lines. For example:

  • Compound 8 : Identified as a potent inhibitor with an IC50 value indicating significant growth inhibition in folate receptor-expressing cells. This compound's mechanism involves S-phase accumulation and apoptosis induction in KB human tumor cells .

In Vitro Studies

In vitro assays have confirmed that the compound effectively reduces tumor cell proliferation through dual inhibition mechanisms:

CompoundTarget EnzymeIC50 Value (μM)Effect
5gATR Kinase0.007Significant anti-tumor activity
8GARFTaseNot specifiedInduces apoptosis in KB cells

These findings suggest that the compound's ability to inhibit both GARFTase and AICARFTase contributes to its potent antitumor properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6H-Pyrrolo[3,4-d]pyrimidine-6-butanoic acid derivatives, and how can reaction conditions be optimized?

  • Methodology : Utilize multi-step protocols involving coupling agents (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) in anhydrous DMF with N-methylmorpholine as a base. Purification via silica gel chromatography (≥90% elution efficiency) is critical for isolating intermediates. For example, similar pyrrolo-pyrimidine derivatives were synthesized with yields >85% by optimizing solvent polarity and reaction time .
  • Key Considerations : Monitor reaction progress via TLC (silica gel 60 F254) and characterize intermediates using 1H^1H-NMR (400 MHz, DMSO-d6) to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

  • Methodology : Employ 1H^1H-NMR (400 MHz) and 13C^13C-NMR (100 MHz) in DMSO-d6 to confirm backbone structure and substituent positions. High-resolution mass spectrometry (HRMS, ESI+) ensures molecular weight accuracy (±0.0002 Da). IR spectroscopy (neat, cm1^{-1}) identifies functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) .
  • Advanced Confirmation : Single-crystal X-ray diffraction (e.g., as in ) resolves stereochemical ambiguities for crystalline derivatives .

Q. How do substituents like the 4-methoxyphenyl group influence solubility and reactivity?

  • Methodology : Compare logP values (via HPLC) of derivatives with/without the methoxy group. The electron-donating methoxy group enhances π-π stacking in hydrophobic environments, as shown in related pyrrolo-pyrimidine analogs .
  • Experimental Design : Synthesize analogs with varying substituents (e.g., halogen vs. methoxy) and measure solubility in DMSO/water mixtures (e.g., 10% DMSO v/v) .

Advanced Research Questions

Q. How can computational modeling predict biological activity or reactivity of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and reactive sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding poses. For example, similar compounds showed binding affinity (ΔG = -9.2 kcal/mol) to ATP-binding pockets .
  • Validation : Correlate computational predictions with in vitro enzyme inhibition assays (IC50_{50} values) .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

  • Troubleshooting : If NMR signals conflict with expected structures, verify intermediates via HRMS and repeat reactions under inert atmospheres (Ar/N2_2) to exclude oxidation byproducts. For example, unexpected doublets in 1H^1H-NMR may indicate rotational isomerism, resolved by variable-temperature NMR .
  • Case Study : reports discrepancies in melting points (200–201°C vs. 175–176°C) for analogs with different alkyl chains, highlighting the role of crystallinity in thermal properties .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing the butanoic acid with esters). Test cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition via ADP-Glo™ assay). demonstrated that thiophene-linked derivatives exhibit antitumor activity (IC50_{50} = 0.8 µM) via thymidylate synthase inhibition .
  • Advanced Tools : Use CRISPR-Cas9 gene editing to knockout putative targets and validate phenotypic rescue .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Implement asymmetric catalysis (e.g., chiral auxiliaries or enzymes) for stereocontrol. For example, (R)-configured pyrrolo-pyrimidine derivatives were synthesized with 98% ee using L-proline-based catalysts .
  • Process Optimization : Use inline FTIR to monitor chiral intermediates during continuous flow synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.